molecular formula C11H16N2O3 B2521628 tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1934627-89-0

tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B2521628
CAS No.: 1934627-89-0
M. Wt: 224.26
InChI Key: VPRYDLLYWMJNIV-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aryloxycarbonylcarbene Complexes in Asymmetric Catalytic Cyclopropanations

This study discusses the use of aryloxycarbonylcarbene complexes in asymmetric catalytic cyclopropanations, indicating a broader application in synthetic chemistry for complex molecule construction. Such processes might relate to tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate in its potential as a precursor or intermediate in synthesizing cyclic or acyclic structures through carbene transfer reactions (Park, Sakata, & Nishiyama, 1996).

CYP-Mediated Metabolic Pathways

Research exploring the metabolism of specific compounds via cytochrome P450 enzymes could offer insights into the metabolic pathways relevant to this compound, especially regarding its potential oxidation and transformation in biological systems (Prakash, Wang, O’Connell, & Johnson, 2008).

Synthesis and Characterization of Schiff Base Compounds

A detailed study on the synthesis, characterization, and analysis of Schiff base compounds derived from similar structural moieties showcases the potential for this compound in forming Schiff bases, which are valuable in various chemical and pharmacological applications (Çolak, Karayel, Buldurun, & Turan, 2021).

Palladium-Catalyzed Coupling Reactions

Research into palladium-catalyzed coupling reactions, such as the arylation of alkyl 4-thiazolecarboxylates, might suggest methods for modifying or functionalizing this compound, contributing to the synthesis of heterocyclic cores of antibiotics (Martin, Verrier, Hoarau, & Marsais, 2008).

Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates in nucleophilic substitutions and radical reactions highlighted in a study may parallel applications for this compound, emphasizing its potential as a building block in organic synthesis (Jasch, Höfling, & Heinrich, 2012).

Mechanism of Action

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-16-9/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRYDLLYWMJNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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